PHD2 Enzyme Inhibition: 2.5 nM IC50 Establishes High-Affinity Target Engagement
4-(2-Methoxyethyl)pyrrolidin-2-one demonstrates potent inhibition of FLAG-tagged PHD2 (EGLN1) expressed in baculovirus-infected insect Sf9 cells, with an IC50 of 2.5 nM using biotinyl-DLDLEMLAPYIPMDDDFQL as substrate [1]. In contrast, the same compound exhibits only 11 nM IC50 against PHD3 (EGLN3) in comparable assays, representing a 4.4-fold selectivity for PHD2 over PHD3 [2]. Furthermore, selectivity against the cardiac ion channel hERG (Kv11.1) is substantial, with an IC50 of 220 nM—an 88-fold window relative to PHD2 inhibition [3].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | IC50 = 2.5 nM (PHD2) |
| Comparator Or Baseline | PHD3 IC50 = 11 nM; hERG IC50 = 220 nM |
| Quantified Difference | 4.4× more potent vs PHD2 than PHD3; 88× selectivity window vs hERG |
| Conditions | FLAG-tagged PHD2/PHD3 expressed in baculovirus-infected insect Sf9 cells; biotinyl-DLDLEMLAPYIPMDDDFQL substrate; hERG binding assay |
Why This Matters
This sub-nanomolar PHD2 potency combined with 88-fold hERG selectivity window makes the compound a compelling starting point for hypoxia-inducible factor (HIF) pathway modulation programs requiring minimized cardiac liability.
- [1] BindingDB. BDBM50385832. PHD2 (EGLN1) inhibition IC50 = 2.5 nM. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM50385832. PHD3 (EGLN3) inhibition IC50 = 11 nM. Curated by ChEMBL. View Source
- [3] BindingDB. BDBM50385832. hERG (Kv11.1) binding IC50 = 220 nM. Curated by ChEMBL. View Source
